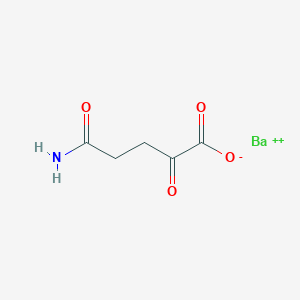
2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid” is a compound with the molecular formula C9H10O5 . It is a type of phenylpropanoid and is often found in the form of a powder .
Molecular Structure Analysis
The molecular structure of “2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid” consists of 9 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms . The average mass is 198.173 Da and the monoisotopic mass is 198.052826 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid” include a density of 1.5±0.1 g/cm3, boiling point of 489.8±45.0 °C at 760 mmHg, and a flash point of 264.1±25.2 °C . It has 5 hydrogen bond acceptors, 4 hydrogen bond donors, and 3 freely rotating bonds .Applications De Recherche Scientifique
Hydrogel Formation
This compound can be used to derive hydrogels based on chitosan, gelatin, or poly(ethylene glycol) . Hydrogels have a wide range of applications in the biomedical field, such as drug delivery systems, tissue engineering scaffolds, and wound dressings.
Synthesis of Bolaamphiphiles
“2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid” can be used to synthesize novel symmetric and asymmetric bolaamphiphiles . Bolaamphiphiles are a type of amphiphilic compound (containing both hydrophilic and hydrophobic parts) that are used in the creation of supramolecular structures, drug delivery systems, and nanotechnology.
Acyl Donor for Enzymatic Synthesis
This compound can act as an acyl donor for the enzymatic synthesis of sugar alcohol esters . Sugar alcohol esters are used in a variety of applications, including as emulsifiers in food and cosmetic products, and as drug carriers in pharmaceutical formulations.
Propriétés
IUPAC Name |
2,3-dihydroxy-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c10-6-3-1-5(2-4-6)7(11)8(12)9(13)14/h1-4,7-8,10-12H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERAXVLCHXAZGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60702699 |
Source


|
| Record name | 2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60702699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid | |
CAS RN |
100201-57-8 |
Source


|
| Record name | 2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60702699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Dihydro-4-methoxythieno[3,2-d]pyrimidine](/img/no-structure.png)

![Ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1149222.png)
![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B1149225.png)


